molecular formula C18H26N2O2S B7499308 1-[2,4,6-tris(propan-2-yl)benzenesulfonyl]-1H-pyrazole

1-[2,4,6-tris(propan-2-yl)benzenesulfonyl]-1H-pyrazole

Cat. No.: B7499308
M. Wt: 334.5 g/mol
InChI Key: QRIRLDJTYKPTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2,4,6-tris(propan-2-yl)benzenesulfonyl]-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a sulfonyl group attached to a benzene ring, which is further substituted with three isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,4,6-tris(propan-2-yl)benzenesulfonyl]-1H-pyrazole typically involves the reaction of 2,4,6-tris(propan-2-yl)benzenesulfonyl chloride with a pyrazole derivative under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2,4,6-tris(propan-2-yl)benzenesulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can result in various derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

1-[2,4,6-tris(propan-2-yl)benzenesulfonyl]-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2,4,6-tris(propan-2-yl)benzenesulfonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The isopropyl groups may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-tris(propan-2-yl)benzene-1-sulfonamide
  • 2,4,6-tris(propan-2-yl)benzenesulfonyl chloride
  • 2,4,6-tris(trifluoromethyl)benzenesulfonamide

Uniqueness

1-[2,4,6-tris(propan-2-yl)benzenesulfonyl]-1H-pyrazole is unique due to the presence of both the pyrazole ring and the sulfonyl group, which confer distinct chemical and biological properties. The combination of these structural features allows for versatile applications in various fields of research, making it a valuable compound for scientific studies .

Properties

IUPAC Name

1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-12(2)15-10-16(13(3)4)18(17(11-15)14(5)6)23(21,22)20-9-7-8-19-20/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIRLDJTYKPTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=CC=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.